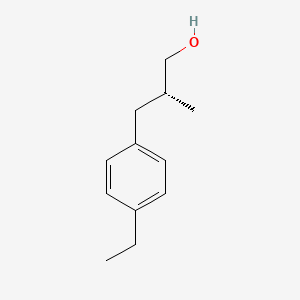

![molecular formula C20H29NO2S B2553408 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1798677-30-1](/img/structure/B2553408.png)

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one, is a chiral molecule that appears to be related to the field of organic chemistry and medicinal chemistry. The structure suggests that it is a bicyclic compound with a ketone functional group and a substituted phenyl group. The presence of a methylthio group and a propoxyphenyl group indicates potential interactions with biological systems, possibly as a ligand or an inhibitor.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the paper titled "(+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate (2) and its enantiomer" describes an efficient synthesis of a chiral azabicyclooctanol and its enantiomer . The derivatives of these amino alcohols are used as catalysts for the enantioselective reduction of ketones to secondary alcohols. This suggests that similar methodologies could be applied to the synthesis of the compound , with modifications to introduce the methylthio and propoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclooctane core, which is a common structural motif in many biologically active molecules. The stereochemistry of the compound is defined by the (1R,5S) configuration, which is crucial for its potential biological activity. The molecular structure analysis would focus on the three-dimensional arrangement of the atoms and the potential for stereoselective interactions with biological targets.

Chemical Reactions Analysis

The compound's functional groups suggest that it could participate in various chemical reactions. The ketone group could undergo reduction or condensation reactions. The methylthio group could be involved in nucleophilic substitution reactions, and the propoxyphenyl group could engage in electrophilic aromatic substitution. The bicyclic structure could also undergo ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The chiral nature of the compound would also mean that it has optical activity, which could be measured using polarimetry. The compound's reactivity could be assessed through its pKa value and its behavior in the presence of various reagents.

科学的研究の応用

Synthesis and Structural Characterization

- Crystal Structure Analysis : Studies like the synthesis and crystal structure characterization of related azabicyclo[3.2.1]octan derivatives demonstrate the interest in understanding the molecular configuration and crystallography of complex organic compounds. Such research aids in the elucidation of molecular interactions and stability, potentially contributing to the development of new materials or pharmaceuticals (Wu et al., 2015).

Stereoselective Synthesis

- Optically Active Derivatives : The stereoselective synthesis of optically active derivatives indicates the significance of stereochemistry in the creation of biologically active compounds. Research on creating these derivatives showcases the methods by which specific, chirally pure compounds can be synthesized for applications in drug development and other areas of chemistry (Uchiyama et al., 2001).

Medicinal Chemistry

- Muscarinic Receptor Ligands : The development of compounds like CP-96,345 as potent nonpeptide antagonists for the substance P (NK1) receptor is an example of how structurally complex molecules are applied in medicinal chemistry. These studies are critical for understanding receptor-ligand interactions, paving the way for the development of new therapeutic agents (Snider et al., 1991).

特性

IUPAC Name |

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIRALMFXVKPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

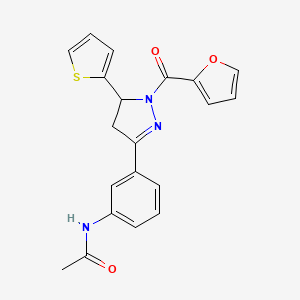

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

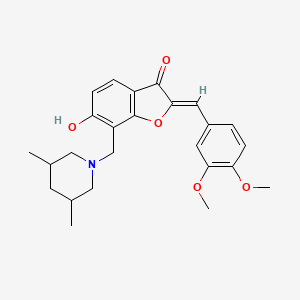

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)